6-(naphthalen-2-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted at the 6-position with a naphthalen-2-yl group and at the 2-position with a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl side chain. The naphthalene group contributes aromaticity and hydrophobicity, which may influence solubility and membrane permeability.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24-14-13-22(21-12-11-18-6-1-2-8-20(18)16-21)26-28(24)17-25(30)27-15-5-9-19-7-3-4-10-23(19)27/h1-4,6-8,10-14,16H,5,9,15,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEOFUAQRFMZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(naphthalen-2-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-(naphthalen-2-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
6-(naphthalen-2-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 6-(naphthalen-2-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The naphthalene and pyridazinone structures may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:
Key Comparative Insights
Core Heterocycle Differences: The dihydropyridazinone core in the target compound is distinct from the dihydroquinolinone () or tetrahydroimidazopyridine () cores in analogs. Dihydropyridazinones are less common in medicinal chemistry but offer unique hydrogen-bonding sites due to the adjacent N and O atoms . Tetrahydroquinoline derivatives () share the bicyclic amine structure with the target compound, which is often associated with CNS activity due to improved blood-brain barrier penetration .
Substituent Effects: The naphthalen-2-yl group in the target compound increases hydrophobicity compared to smaller aryl groups (e.g., 4-nitrophenyl in ). This may enhance membrane permeability but reduce aqueous solubility . The 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl side chain introduces a secondary amide linkage, contrasting with tertiary amines (e.g., dimethylaminoethyl in ) or ester groups (). This amide may improve metabolic stability compared to esters .
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization, similar to the methods in (e.g., nitro reduction, hydrazide coupling).
The dihydropyridazinone core could modulate kinase or protease inhibition, as seen in related heterocycles .
Research Findings and Data Gaps
- Structural Insights: X-ray crystallography (using SHELX or ORTEP ) could clarify conformational preferences of the target compound’s dihydropyridazinone ring.
- Biological Data: No activity data are available in the evidence. Comparative assays with analogs (e.g., anticonvulsant activity in ) would be necessary to evaluate efficacy.
- Physicochemical Properties : Computational modeling could predict logP, pKa, and solubility differences relative to analogs in and .
Biological Activity
The compound 6-(naphthalen-2-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O3 |
| Molecular Weight | 356.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Specific InChI Key] |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the dihydropyridazine core can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound is believed to act as an enzyme inhibitor by binding to specific active sites on target enzymes. This interaction disrupts normal cellular processes and has been linked to potential therapeutic effects against diseases such as cancer and inflammation. The trimethoxyphenyl group enhances binding affinity and specificity towards these enzymes .
The proposed mechanism of action involves:
- Enzyme Binding : The compound binds to the active site of specific enzymes involved in critical cellular pathways.
- Inhibition of Cellular Processes : This binding inhibits enzyme activity, leading to altered signaling pathways that can result in reduced cell proliferation and increased apoptosis in cancer cells .
- Structure Activity Relationship (SAR) : Variations in the chemical structure impact biological activity; for example, modifications to the naphthalene or tetrahydroquinoline moieties can enhance or reduce efficacy .
Study 1: Antimycobacterial Activity
In a study evaluating the biological activity of substituted naphthalene derivatives against mycobacterial species, compounds with similar structural features demonstrated significant inhibition against Mycobacterium tuberculosis. The most active compounds exhibited an IC50 value lower than standard treatments .
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of related dihydropyridazine compounds showed promising results in vitro. These compounds were tested against various cancer cell lines and exhibited notable cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
